N-butyl-1,2,4-triazin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N-butyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C7H12N4/c1-2-3-4-8-7-9-5-6-10-11-7/h5-6H,2-4H2,1H3,(H,8,9,11) |
InChI Key |
NZFDHWPHIJVNFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=CN=N1 |
Origin of Product |
United States |
Significance of 1,2,4 Triazine Heterocycles As Chemical Scaffolds
The 1,2,4-triazine (B1199460) ring, a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4, is a cornerstone of modern heterocyclic chemistry. Its unique electronic properties, arising from the presence of multiple nitrogen atoms, make it an attractive scaffold for the development of a wide array of functional molecules. These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. ijpsr.infojmchemsci.com The versatility of the 1,2,4-triazine core allows for substitution at various positions, enabling the fine-tuning of its steric and electronic characteristics to optimize interactions with biological targets. nih.gov This adaptability has made 1,2,4-triazines valuable in the design of novel therapeutic agents and functional materials. nih.gov
Historical Development and Chemical Importance of N Substituted 1,2,4 Triazin 3 Amines
The study of 1,2,4-triazines dates back to the late 19th century, with significant advancements in their synthesis and understanding of their properties occurring throughout the 20th century. The introduction of an amino group at the 3-position, and subsequent N-substitution, has been a particularly fruitful area of investigation. The development of synthetic routes to N-substituted 1,2,4-triazin-3-amines has been driven by the quest for new pharmaceuticals and agrochemicals.
The chemical importance of this subclass lies in the reactivity of the amino group, which can be readily modified to introduce a variety of substituents, thereby creating large libraries of compounds for screening. The synthesis of these compounds often involves the condensation of α-dicarbonyl compounds with aminoguanidines or related precursors. The general synthetic strategy for preparing 3,5,6-trisubstituted 1,2,4-triazines often involves the reaction of hydrazides with 1,2-diketones in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. nih.gov
Scope and Research Focus on N Butyl 1,2,4 Triazin 3 Amine Within Heterocyclic Chemistry
Classical Approaches to the 1,2,4-Triazine Core
The formation of the 1,2,4-triazine ring is a well-established area of heterocyclic chemistry. Traditional methods typically involve the cyclocondensation of key building blocks that provide the necessary carbon and nitrogen atoms for the heterocyclic core.
Condensation Reactions with Dicarbonyl Precursors
One of the most prevalent methods for synthesizing 1,2,4-triazines is the condensation of α-dicarbonyl compounds (like 1,2-diketones) with amidrazones. lodz.plmasterorganicchemistry.com This reaction builds the triazine ring by forming two new nitrogen-carbon bonds. The general reaction involves an acid hydrazide, ammonium (B1175870) acetate (B1210297), and a dicarbonyl compound. wikipedia.org The ammonium acetate serves as the nitrogen source for the amidrazone, which is formed in situ and then undergoes cyclization with the dicarbonyl component. The reaction of unsymmetrical 1,2-diketones can lead to a mixture of regioisomers, which can be a limitation of this method. masterorganicchemistry.com
For the synthesis of a 3-amino substituted triazine, a common precursor is aminoguanidine (B1677879) or a derivative thereof, which reacts with a 1,2-dicarbonyl compound. The dicarbonyl component dictates the substituents at the 5- and 6-positions of the resulting triazine ring.
| Dicarbonyl Precursor | Amidine/Hydrazide Source | Reaction Conditions | Product Type | Yield |
|---|---|---|---|---|
| Benzil (1,2-Diphenylethane-1,2-dione) | Acid Hydrazides / Ammonium Acetate | Acetic Acid, Reflux | 3,5,6-Trisubstituted-1,2,4-triazine | High |
| Various α-diketones | Acid Hydrazides / Ammonium Acetate | Silica (B1680970) Gel, Microwave Irradiation | 3,5,6-Trisubstituted-1,2,4-triazine | High wikipedia.org |
| ortho-Quinones | Benzamidrazone | Methanol, Room Temperature | Ring-fused wikipedia.orgnih.govnih.govtriazines | 43-86% nih.gov |
Ring-Closure Syntheses from Hydrazides and Related Intermediates
Another classical route involves the cyclization of intermediates derived from hydrazides. For instance, α-acylhydrazino-ketones can be cyclized to form dihydro-1,2,4-triazines, which are then oxidized to the aromatic 1,2,4-triazine. Alternatively, reactions of α-haloketones with acylhydrazides can produce 1,2,4-triazine derivatives. wikipedia.org
A notable approach is the reductive cyclization of nitroarylhydrazides, which has been used to create ring-fused triazine systems. nih.gov More modern variations include the intramolecular Staudinger-aza-Wittig reaction of azido-hydrazide precursors to form tetrahydro-1,2,4-triazines. nih.gov
Introduction of the N-butyl Moiety: Specific Alkylation Strategies
To synthesize the target compound, this compound, the butyl group must be incorporated. This can be achieved either by adding the butyl group to a pre-formed triazine ring (direct alkylation) or by using a butyl-containing precursor in the ring synthesis (convergent synthesis).
Direct N-Alkylation of 1,2,4-Triazin-3-amine (B72006)
Direct N-alkylation involves treating the parent compound, 1,2,4-triazin-3-amine, with a butylating agent such as butyl bromide or butyl iodide in the presence of a base. wikipedia.org Amines are generally nucleophilic and can be alkylated directly under mild conditions. wikipedia.org
However, this method presents significant challenges. The 1,2,4-triazin-3-amine molecule has multiple nucleophilic sites: the exocyclic amino group and the ring nitrogen atoms (N1, N2, and N4). Alkylation can occur at any of these positions, leading to a mixture of isomers that can be difficult to separate. Furthermore, the product, this compound, is often more nucleophilic than the starting amine, leading to over-alkylation and the formation of dibutyl and tributyl products. masterorganicchemistry.comyoutube.com This lack of selectivity is a major drawback of direct alkylation for preparing primary or secondary amines. wikipedia.orgyoutube.com
Convergent Syntheses Incorporating the N-butyl Group
A convergent approach offers better control over the final product structure by introducing the N-butyl group at an earlier stage. This strategy involves synthesizing an N-butylated precursor, which is then used in the cyclization reaction to form the triazine ring.
One potential convergent route would be the reaction of an N-butylamidrazone or N-butylguanidine derivative with a suitable 1,2-dicarbonyl compound. For example, N-butylguanidine could be reacted with a dicarbonyl compound to selectively form the desired this compound, with the butyl group already in the correct position. This method avoids the regioselectivity and polyalkylation issues associated with direct alkylation. The synthesis of substituted guanidines and their subsequent cyclization to form benzo[e] wikipedia.orgnih.govnih.govtriazines is a known strategy. lodz.pl
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct N-Alkylation | Alkylation of 1,2,4-triazin-3-amine with a butyl halide. wikipedia.org | Conceptually simple; fewer steps if successful. | Poor regioselectivity (multiple isomers); risk of over-alkylation; difficult purification. masterorganicchemistry.comyoutube.com |
| Convergent Synthesis | Cyclization using a pre-synthesized N-butylated precursor (e.g., N-butylguanidine). lodz.pl | Excellent regioselectivity; no over-alkylation; cleaner reaction profile. | May require more synthetic steps to prepare the precursor. |
Modern Synthetic Methodologies
Recent advancements in synthetic chemistry have provided more efficient and environmentally friendly methods for constructing 1,2,4-triazine rings.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of 1,2,4-triazines. wikipedia.org For example, the one-pot condensation of acid hydrazides, ammonium acetate, and dicarbonyl compounds on a silica gel surface under microwave heating provides high yields in short reaction times with an easy work-up. wikipedia.org
Domino and One-Pot Reactions: Modern strategies focus on efficiency through domino or one-pot reactions. A three-step, telescoped reaction sequence involving the ring-opening of aziridines with N-tosylhydrazones, followed by cyclization and oxidation, provides a novel route to 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines. lodz.pl Similarly, efficient [4+2] domino annulation reactions have been developed using readily available materials like ketones, aldehydes, and alkynes. rsc.org
Novel Catalytic Systems: Researchers have developed new catalytic systems to facilitate triazine synthesis. This includes the use of ruthenium complexes for the N-alkylation of aromatic amines with alcohols under mild conditions, which presents a "borrowing hydrogen" strategy that is more atom-efficient than using alkyl halides. nih.gov Copper-catalyzed metallaphotoredox platforms have also emerged as a general method for N-alkylation, capable of coupling various N-nucleophiles with alkyl bromides at room temperature. princeton.edu
These modern approaches offer significant advantages over classical methods, including improved yields, reduced reaction times, milder conditions, and greater synthetic efficiency.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds, including 1,2,4-triazines. This technique often leads to a dramatic reduction in reaction times, from hours to minutes, and can result in higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation can be particularly advantageous in the synthesis of substituted 3-amino-1,2,4-triazoles and related triazines, offering an eco-friendly and straightforward route to these compounds. researchgate.net
The synthesis of 1,2,4-triazole (B32235) derivatives, which are structurally related to 1,2,4-triazines, has been shown to be efficiently achieved through microwave-assisted methods. For instance, the direct condensation of carboxylic acids with aminoguanidine hydrochloride can produce 5-substituted 3-amino-1,2,4-triazoles. researchgate.net Similarly, one-pot, three-component reactions under microwave irradiation have been developed for the synthesis of complex triazole-fused heterocycles, highlighting the versatility of this technology. researchgate.net A novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been developed using a one-step, multi-component reaction, which significantly reduces reaction time and complexity compared to traditional methods. nih.gov
In the context of this compound, microwave-assisted synthesis can be envisioned for the key cyclization and substitution steps. For example, the reaction between a suitable 1,2-dicarbonyl compound, an amidine or guanidine (B92328) derivative, and a butyl-containing reactant could potentially be accelerated under microwave conditions to form the desired triazine core. The benefits of microwave heating, such as localized superheating of the solvent and reactants, can overcome activation energy barriers and drive reactions to completion more efficiently.
| Reactants | Conditions | Product | Key Findings |
|---|---|---|---|
| Carboxylic acids, Aminoguanidine hydrochloride | Microwave irradiation | 5-substituted 3-amino-1,2,4-triazoles | General and eco-friendly synthesis of aliphatic and phenyl-substituted triazoles. researchgate.net |
| 3,5-diamino-1,2,4-triazoles, cyanamide, triethyl orthoformate | Microwave-assisted heating | 2-amino-substituted 7-amino-1,2,4-triazolo[1,5-a] nih.govacs.orgnih.govtriazines | Efficient, catalyst-free, one-pot, three-component synthesis with short reaction times. researchgate.net |
| 2-aminopyridine, cyanamide, aromatic aldehydes/ketones | Microwave irradiation, 120 °C, 15 min | pyridinyl-1,3,5-triazine-2,4-diamine hybrids | High-yield, environmentally friendly, one-step, multi-component reaction. nih.gov |
| Esters, Amines | Microwave irradiation, 130 °C, 30 min, Toluene | 1,2,4-triazole-3-carboxamides | Efficient and neutral conditions for amidation with reduced reaction times compared to conventional heating. researchgate.net |
Transition Metal-Catalyzed Coupling Reactions (e.g., Liebeskind-Srogl)
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. The Liebeskind-Srogl cross-coupling reaction, in particular, has proven to be a valuable method for the C-C bond formation from a thioester and a boronic acid, using a metal catalyst. wikipedia.org This reaction has been successfully applied to the late-stage modification of 1,2,4-triazines, enabling the introduction of various substituents at specific positions of the triazine core. nih.govacs.org
A general method for the synthesis of C3-substituted N1-tert-butyl-1,2,4-triazinium salts has been developed based on an optimized Liebeskind-Srogl cross-coupling reaction. nih.govacs.orgnih.gov This strategy involves the coupling of C5-aryl and C3-thiomethyl triazinium salts with a range of arylboronic acids. The reaction is mediated by copper(I) thiophene-2-carboxylate (B1233283) (CuTC) and a palladium catalyst, and it allows for the incorporation of diverse aryl groups at the C3 position. nih.gov While this method was demonstrated for N-tert-butylated triazinium salts, the principle could be extended to the synthesis of this compound analogs by employing a suitable N-butylated triazine precursor with a leaving group at the 3-position, such as a thiomethyl group, and a subsequent amination step.
The optimization of the Liebeskind-Srogl reaction conditions is crucial for achieving high yields. For instance, in the synthesis of C3-phenyl-substituted N1-tert-butyl triazinium, a yield of 74% was achieved. nih.govacs.org The reaction demonstrates the feasibility of modifying the C3 position, which is directly relevant to the synthesis of this compound.
| Triazine Substrate | Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|
| N1-tert-butyl-C3-thiomethyl-1,2,4-triazinium salt | Arylboronic acids | Pd(0) catalyst, CuTC | C3-aryl-N1-tert-butyl-1,2,4-triazinium salts | Up to 74% nih.govacs.org |
1,3-Dipolar Cycloaddition Reactions in Triazine Synthesis
1,3-Dipolar cycloadditions are powerful reactions for the construction of five-membered rings. wikipedia.orgorganic-chemistry.org In the context of 1,2,4-triazine chemistry, these reactions have been utilized to synthesize fused heterocyclic systems, such as pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazines. nih.govacs.org This approach typically involves the reaction of a 1,2,4-triazinium ylide, generated in situ from a 1-alkyl-1,2,4-triazinium salt, with an electron-poor dipolarophile. nih.gov
The synthesis of various polysubstituted pyrrolotriazines has been achieved in a single step from readily accessible 1-alkyl-1,2,4-triazinium salts via 1,3-dipolar cycloaddition with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov The reaction proceeds in good to very good yields, and a wide range of substituents on the triazine ring are tolerated. acs.org While this method leads to a fused ring system rather than a simple substituted triazine, it demonstrates the reactivity of the 1,2,4-triazine core and provides a pathway to complex analogs. For the synthesis of this compound analogs, one could envision a strategy where the pyrrolotriazine product is subsequently cleaved to yield a functionalized 1,2,4-triazine.
It is noteworthy that the success of the cycloaddition can be dependent on the substitution pattern of the starting triazine. For instance, the cycloaddition of 3-phenyltriazinium methyl triflates with DMAD was found to be challenging, leading to decomposition. However, the presence of substituents at the 5-position of the triazine ring rendered the reaction viable. nih.govacs.org
| Triazinium Salt | Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 1-Alkyl-5-aryl-1,2,4-triazinium salts | Dimethyl acetylenedicarboxylate (DMAD) | N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF) | Polysubstituted pyrrolo[2,1-f] nih.govnih.govrsc.orgtriazines | Up to 84% acs.org |
(3+3)-Annulation Approaches for Substituted Triazines
(3+3)-Annulation reactions represent a convergent strategy for the synthesis of six-membered rings, including the 1,2,4-triazine core. This approach involves the combination of a three-atom component with another three-atom component to construct the heterocyclic ring in a single step. Recent advancements have demonstrated the utility of this method for the synthesis of substituted dihydro-1,2,4-triazines and 1,2,4-triazin-6(1H)-ones. rsc.orgnih.gov
A visible light-driven [3+3] annulation reaction of 2H-azirines with in situ generated Huisgen zwitterions has been reported to afford polysubstituted dihydro-1,2,4-triazines in good yields. rsc.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope. Another example is the (3+3)-annulation of nitrile imines with α-amino esters, which provides access to trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones. nih.gov This protocol is characterized by its wide scope, the use of readily accessible substrates, and high chemical yields.
An unprecedented [3+3]-annulation of p-quinamines and nitrile imines has also been developed, affording a series of 1,2,4-triazinone derivatives in moderate to excellent yields with excellent diastereoselectivity. rsc.org These methods, while yielding dihydro- or oxo-triazine derivatives, are significant as they provide a means to construct the core 1,2,4-triazine skeleton. Subsequent aromatization and functional group interconversions could then be employed to access the desired this compound. For instance, a dihydrotriazine could be oxidized to the corresponding aromatic triazine, and a triazinone could potentially be converted to a 3-amino-triazine through a sequence of chemical transformations.
| Three-Atom Component 1 | Three-Atom Component 2 | Conditions | Product | Yield |
|---|---|---|---|---|
| 2H-Azirines | Huisgen zwitterions (from azodicarboxylates and phosphines) | Visible light (blue LED) | Polysubstituted dihydro-1,2,4-triazines | 51–97% rsc.org |
| Nitrile imines | α-Amino esters | - | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones | High nih.gov |
| p-Quinamines | Nitrile imines | DABCO-mediated | 1,2,4-Triazinone derivatives | Moderate to excellent rsc.org |
Electrophilic and Nucleophilic Reactivity of the 1,2,4-Triazine Ring
The 1,2,4-triazine ring system is characterized by its electron-deficient nature, which makes it generally more susceptible to nucleophilic attack than electrophilic substitution. nih.gov The presence of three nitrogen atoms in the ring significantly lowers the resonance energy compared to benzene, favoring addition and substitution reactions with nucleophiles. nih.gov The amino group at the C-3 position further influences the electronic distribution within the heterocyclic core.
Regioselectivity in Ring Modifications
The positions on the 1,2,4-triazine ring exhibit different levels of reactivity. Nucleophilic attack commonly occurs at the C-5 and C-6 positions of the 1,2,4-triazine ring. acs.org For instance, in reactions with organolithium reagents, the regioselectivity of addition to the 1,2,4-triazine ring can be highly dependent on temperature and the nature of the substituents. rsc.org In the case of 1,2,3-triazines, which are also electron-deficient, nucleophilic addition has been observed at the C-4 and C-6 positions. nih.govnih.gov The specific regioselectivity for this compound would be influenced by the electronic and steric effects of the N-butylamino group.
Functionalization at C-5 and C-6 Positions
The functionalization of the 1,2,4-triazine ring at the C-5 and C-6 positions is a key strategy for creating diverse derivatives. The synthesis of 5,6-disubstituted 1,2,4-triazines is often achieved through the condensation of 1,2-dicarbonyl compounds with acid hydrazides. nih.gov When unsymmetrical 1,2-diketones are used, a mixture of regioisomers can be produced. nih.gov For existing 1,2,4-triazine systems, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been successfully employed to introduce substituents like ethynyl (B1212043) groups at the C-6 position of 6-bromo-1,2,4-triazines. koreascience.kr This suggests that a similar strategy could potentially be applied to a halogenated precursor of this compound to achieve C-5 or C-6 functionalization.
Transformations at the Exocyclic Amine Group
The exocyclic amino group of this compound offers a prime site for various chemical transformations, allowing for the introduction of a wide range of functional groups.
N-Alkylation and Acylation of the N-butyl-amino Moiety
The nitrogen atom of the amino group can act as a nucleophile, readily participating in N-alkylation and N-acylation reactions. For related amino-1,3,5-triazines, efficient ruthenium-catalyzed N-alkylation with alcohols has been demonstrated. rsc.org This method provides a direct and atom-economical route to a variety of N-alkylated products. rsc.org Similarly, acylation of the amino group can be achieved using standard acylating agents to introduce carbonyl functionalities. These reactions would modify the properties of the parent molecule by extending the alkyl chain or introducing new functional groups.
Formation of Imines and Related Derivatives
The primary amine functionality in a related compound, 3-amino-1,2,4-triazine, can react with carbonyl compounds to form imines, also known as Schiff bases. researchgate.netyoutube.com This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comlibretexts.org The resulting imine can then be involved in further reactions or serve as a key intermediate in the synthesis of more complex heterocyclic systems. For this compound, the secondary amino group would react with aldehydes and ketones to form iminium ions.
Rearrangement Reactions and Ring Expansions/Contractions
The 1,2,4-triazine ring system is known to undergo a variety of rearrangement reactions, leading to the formation of other heterocyclic structures. These transformations can be induced by various reagents and conditions.
One notable transformation is the ring contraction of 1,2,4-triazines to form imidazole (B134444) derivatives. journal-vniispk.ruresearchgate.net This can be achieved through treatment with reducing agents, oxidizing agents, acids, or via tandem reactions initiated by agents like nitrosating and aminating compounds. journal-vniispk.ruresearchgate.net For example, the treatment of 1,2,4-triazin-3-ones with hydroxylamine-O-sulphonic acid can lead to the formation of imidazolin-2-ones. rsc.org Another documented ring contraction involves the oxidation of certain triazine derivatives, leading to the formation of 1,2,4-thiadiazoles. researchgate.net
Ring expansion reactions, although less common, have also been observed. For instance, some triazolo[1,5-b] nih.govrsc.orgresearchgate.netnih.govtetrazines, which are related fused-ring systems, can react with C-nucleophiles like malononitrile (B47326) to yield triazolopyrimidines through a ring-opening and ring-closure sequence. nih.gov
Construction of Fused Heterocyclic Systems
The presence of a reactive amino group and multiple nitrogen atoms in the triazine ring makes this compound a suitable precursor for the construction of more complex, fused heterocyclic scaffolds. These reactions typically involve the formation of new rings by reacting the aminotriazine (B8590112) with bifunctional electrophiles.
The synthesis of pyrrolo[1,2-b] africaresearchconnects.comuc.ptnih.govtriazines can be achieved through the reaction of 3-amino-1,2,4-triazines with α-haloketones. nih.govresearchgate.net This reaction, a variation of the Huisgen cycloaddition, proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization. In the case of this compound, the reaction would likely proceed by nucleophilic attack of the exocyclic amino group onto the α-carbon of the haloketone, followed by an intramolecular condensation to form the pyrrole (B145914) ring fused to the triazine core.
The general reaction involves the treatment of the aminotriazine with an α-haloketone, such as phenacyl bromide, in a suitable solvent, often with a base to facilitate the final cyclization step. researchgate.net The versatility of this method allows for the introduction of a wide range of substituents on the pyrrole ring, depending on the choice of the α-haloketone.
Table 1: Potential Reactants for the Synthesis of Pyrrolo[1,2-b] africaresearchconnects.comuc.ptnih.govtriazine Derivatives
| This compound Derivative | α-Haloketone | Potential Product |
| This compound | 2-bromoacetophenone | 7-phenyl-2-butylaminopyrrolo[1,2-b] africaresearchconnects.comuc.ptnih.govtriazine |
| This compound | 3-bromopentan-2-one | 6-ethyl-7-methyl-2-butylaminopyrrolo[1,2-b] africaresearchconnects.comuc.ptnih.govtriazine |
| This compound | 1-bromo-3,3-dimethylbutan-2-one | 7-tert-butyl-2-butylaminopyrrolo[1,2-b] africaresearchconnects.comuc.ptnih.govtriazine |
It is important to note that the regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the triazine and the α-haloketone. nih.gov
The synthesis of pyrazolo[5,1-c] africaresearchconnects.comuc.ptnih.govtriazine derivatives often involves the reaction of a 3-aminopyrazole (B16455) with a suitable precursor that can provide the triazine ring. nih.govclockss.org While a direct reaction of this compound to form this scaffold is less straightforward, a plausible synthetic strategy would involve a multi-step process. One potential route could involve the diazotization of a 3-aminopyrazole followed by coupling with a derivative of this compound that contains an active methylene (B1212753) group.
A more common approach involves the reaction of 3-aminopyrazoles with reagents that can form the triazine ring, such as compounds with activated methylene groups that can react with a diazotized aminopyrazole. nih.gov For instance, the reaction of a diazotized 3-aminopyrazole with an active methylene compound like ethyl cyanoacetate (B8463686) can lead to the formation of a hydrazone, which can then undergo cyclization to form the pyrazolo[5,1-c] africaresearchconnects.comuc.ptnih.govtriazine core. nih.gov While not a direct transformation of this compound, this highlights a general strategy for accessing this fused heterocyclic system.
Table 2: General Reactants for the Synthesis of Pyrazolo[5,1-c] africaresearchconnects.comuc.ptnih.govtriazine Derivatives
| Aminopyrazole Derivative | Active Methylene Compound | Potential Intermediate/Product |
| 3-Amino-5-phenylpyrazole | Ethyl cyanoacetate | Ethyl 2-(2-(5-phenyl-1H-pyrazol-3-yl)hydrazono)cyanoacetate |
| 3-Amino-5-methylpyrazole | Malononitrile | 2-(2-(5-methyl-1H-pyrazol-3-yl)hydrazono)malononitrile |
| 3-Aminopyrazole-4-carbonitrile | Diethyl malonate | Diethyl 2-(2-(4-cyano-1H-pyrazol-3-yl)hydrazono)malonate |
Radical Chemistry and Oxidative Processes Involving the Triazine Scaffold
The 1,2,4-triazine ring, particularly when substituted with amino groups, can be susceptible to radical and oxidative reactions. The electron-rich nature of the amino group can facilitate reactions with radical species and oxidizing agents.
The study of the degradation of aminotriazine herbicides provides insight into the potential reactivity of this compound under oxidative conditions. For instance, the oxidation of aminopyridine herbicides, which share structural similarities with aminotriazines, by sulfate (B86663) radicals has been shown to proceed via attack at the amino group, leading to deamination, nitration, and self-coupling products. nih.gov This suggests that the amino group on the this compound would be a primary site for radical attack.
Furthermore, photochemical reactions can induce the formation of radical intermediates. The photolysis of certain triazine derivatives can lead to the loss of a nitrogen molecule, generating a biradical species that can then undergo various reactions such as hydrogen abstraction or addition to olefins. rsc.org While specific studies on this compound are not prevalent, it is plausible that it could undergo similar photochemical transformations. The oxidation of amine compounds, in general, can lead to the formation of N-centered radicals, which are highly reactive species. nih.gov These radicals can then participate in a variety of subsequent reactions, including coupling and rearrangement processes.
Spectroscopic and Crystallographic Characterization of N Butyl 1,2,4 Triazin 3 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of protons in a molecule. For an N-butyl-1,2,4-triazin-3-amine derivative, distinct signals are expected for the protons of the n-butyl group and the triazine ring.
The protons of the n-butyl chain typically appear in the upfield region of the spectrum. The terminal methyl (CH₃) group is expected to be a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The two internal methylene groups will present as complex multiplets due to coupling with their neighboring protons. The methylene group directly attached to the amino nitrogen (N-CH₂) will be the most deshielded of the butyl protons, appearing further downfield due to the electron-withdrawing effect of the nitrogen atom. docbrown.info
The protons on the 1,2,4-triazine (B1199460) ring are expected to appear in the downfield region, typically between 8.0 and 9.5 ppm, due to the deshielding effect of the aromatic and electron-deficient heterocyclic ring system. chemicalbook.comchemicalbook.com The exact chemical shifts and coupling patterns will depend on the substitution pattern of the triazine ring. The proton attached to the amino group (NH) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. Its signal may also be exchanged with deuterium (B1214612) when D₂O is added to the solvent, a useful technique for its identification. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Triazine-H | ~8.0 - 9.5 | s or d | 2H |
| NH | Variable | br s | 1H |
| N-CH₂- | ~3.4 - 3.6 | t or q | 2H |
| -CH₂-CH₂-N | ~1.6 - 1.8 | m | 2H |
| -CH₂-CH₃ | ~1.3 - 1.5 | m | 2H |
| -CH₃ | ~0.9 - 1.0 | t | 3H |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the carbon framework of a molecule. In this compound, distinct signals are anticipated for the carbons of the butyl group and the triazine ring.
The carbons of the 1,2,4-triazine ring are significantly deshielded and appear in the downfield region of the spectrum, typically between 140 and 160 ppm. acs.org The carbon atom attached to the amino group (C-3) will have a chemical shift influenced by the nitrogen substituent.
The carbons of the n-butyl group will appear in the upfield region. The carbon directly bonded to the nitrogen (N-C) will be the most downfield of the butyl carbons, generally in the 40-50 ppm range. docbrown.infodocbrown.info The other methylene carbons will appear further upfield, and the terminal methyl carbon will be the most shielded, appearing at the highest field strength. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Triazine-C | ~140 - 160 |
| N-CH₂- | ~40 - 50 |
| -CH₂-CH₂-N | ~30 - 35 |
| -CH₂-CH₃ | ~19 - 25 |
| -CH₃ | ~13 - 15 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
To unambiguously assign the ¹H and ¹³C signals and to elucidate the complete molecular structure, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the butyl chain, confirming their connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the N-CH₂ protons and the C-3 carbon of the triazine ring, confirming the attachment of the butyl group to the amino function at position 3.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N bonds.
N-H Stretching: A secondary amine (as part of the amino-triazine tautomer) would typically show a single, medium-intensity absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com
C-H Stretching: The aliphatic C-H stretching vibrations of the butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the triazine ring, if protons are present, would appear just above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the triazine ring are expected in the 1650-1450 cm⁻¹ region. nist.gov
N-H Bending: The N-H bending vibration for a secondary amine can be found around 1650-1580 cm⁻¹. orgchemboulder.com
C-N Stretching: The C-N stretching vibrations for both the amino group and the triazine ring will appear in the fingerprint region, typically between 1350 and 1000 cm⁻¹. orgchemboulder.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch | ~3350 - 3310 | Medium |
| C-H Stretch (aliphatic) | ~2850 - 2960 | Strong |
| C=N/C=C Stretch (ring) | ~1450 - 1650 | Medium-Strong |
| N-H Bend | ~1580 - 1650 | Medium |
| C-N Stretch | ~1000 - 1350 | Medium |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the symmetric breathing vibrations of the triazine ring. The C-C and C-H vibrations of the butyl chain would also be observable. Often, C=N and C=C stretching vibrations that are weak in the IR spectrum appear as strong bands in the Raman spectrum, aiding in the complete vibrational analysis of the molecule.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in elucidating the molecular weight and elemental composition of a compound, as well as providing insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is pivotal for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio with high precision, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, HRMS would be employed to confirm its molecular formula, C7H12N4. The calculated exact mass of the molecular ion [M]+ is compared to the experimentally measured value. The close agreement between these values provides strong evidence for the proposed elemental composition.
Table 1: Illustrative HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Difference (ppm) |
|---|
This is an illustrative table as specific experimental data for this compound is not publicly available.
The fragmentation of 1,2,4-triazine derivatives under electron impact (EI) ionization typically involves the cleavage of the triazine ring and the loss of small neutral molecules. jocpr.com While a specific mass spectrum for this compound is not detailed in the provided results, a general fragmentation pathway can be proposed based on the known behavior of related structures. The molecular ion peak would be observed, and its fragmentation could involve the loss of the butyl group or cleavage of the triazine ring. In contrast to electron ionization mass spectrometry, which often leads to extensive fragmentation, techniques like femtosecond laser ionization mass spectrometry can be used to clearly observe the molecular ion, which is crucial for determining the molecular weight of the analyte. acs.org
X-ray Crystallography for Solid-State Structural Determination
While a crystal structure for this compound is not available in the searched literature, the analysis of related 3-amino-1,2,4-triazine derivatives provides significant insights into the expected structural features. nih.govmdpi.com
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The packing of molecules in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. researchgate.netmdpi.com For 3-amino-1,2,4-triazine derivatives, the crystal structure is often stabilized by a variety of hydrogen bonds. nih.gov
In the crystal structure of an adduct of 3-amino-1,2,4-triazine, the uncoordinated triazine molecules are involved in N—H⋯N hydrogen bonds. nih.gov Hirshfeld surface analysis of this compound revealed that N⋯H/H⋯N interactions account for 42.9% of the surface, indicating their significant role in the crystal packing. nih.gov Similarly, for other triazine derivatives, O...H, N...H, and C...H interactions are shown to be the most abundant. mdpi.comresearchgate.net
Table 2: Illustrative Intermolecular Contacts from Hirshfeld Surface Analysis of a 3-amino-1,2,4-triazine derivative
| Interaction Type | Contribution (%) |
|---|---|
| N···H/H···N | 42.9 |
| H···H | 20.6 |
| O···H/H···O | 15.0 |
| C···H/H···C | 8.5 |
Data is illustrative and based on published analyses of related 3-amino-1,2,4-triazine compounds. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-amino-1,2,4-triazine |
| 3-amino-5,6-dimethyl-1,2,4-triazine |
| 2,4-diamino-6-methyl-1,3,5-triazin-1-ium trichloroacetate |
Computational and Theoretical Studies on N Butyl 1,2,4 Triazin 3 Amine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of molecules like N-butyl-1,2,4-triazin-3-amine. These methods provide insights into the distribution of electrons and the energies of different molecular states.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of 1,2,4-triazine (B1199460) systems due to its balance of computational cost and accuracy. rsc.orgnih.govnih.govresearchgate.net DFT calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and electronic energies. For instance, studies on related triazine derivatives have successfully employed DFT to analyze non-covalent interactions and crystal structures. nih.govresearchgate.net
In the context of this compound, DFT calculations would typically be initiated by optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, a range of electronic properties can be calculated. The table below presents some computed properties for the parent compound, 1,2,4-triazin-3-amine (B72006), which provide a foundational understanding of the core triazine amine structure. nih.gov
| Property | Value |
| Molecular Weight | 96.09 g/mol |
| Topological Polar Surface Area | 58.8 Ų |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 96.043594 g/mol |
| Monoisotopic Mass | 96.043594 g/mol |
| Heavy Atom Count | 7 |
| Formal Charge | 0 |
| Complexity | 99.4 |
| Data sourced from PubChem for 1,2,4-triazin-3-amine (CID 70715). |
Molecular Orbital Theory and Electron Density Analysis
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. youtube.comyoutube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy difference (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the triazine ring, while the LUMO would likely be distributed over the electron-deficient regions of the triazine ring. Analysis of the electron density distribution can further reveal sites susceptible to electrophilic or nucleophilic attack.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For 1,2,4-triazine derivatives, DFT calculations have been used to predict infrared (IR), Raman, and UV-Vis spectra. nih.govresearchgate.netnih.govcsic.es
Theoretical calculations of vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to functional groups within the molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.gov For this compound, such calculations would help in confirming its structure and understanding its electronic transitions.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling provides a powerful means to investigate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For complex heterocyclic systems like 1,2,4-triazines, understanding reaction mechanisms is crucial for designing synthetic routes and predicting product distributions.
Studies on related triazine compounds have utilized computational methods to explore their thermal decomposition and other reactions. rsc.org For this compound, computational modeling could be used to investigate its reactivity towards various reagents, such as electrophiles and nucleophiles. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the most favorable reaction pathways and gain insights into the factors that control the reaction's outcome.
Theoretical Insights into Structure-Reactivity Relationships
Theoretical calculations can provide a quantitative basis for understanding how the structure of a molecule influences its reactivity. By systematically modifying the structure of this compound in silico (e.g., by changing the position of the butyl group or introducing other substituents), it is possible to probe the effects of these changes on its electronic properties and reactivity.
For example, the electron-donating nature of the butyl group is expected to influence the electron density distribution in the triazine ring, which in turn will affect its reactivity. Computational studies can quantify these effects by calculating parameters such as atomic charges, electrostatic potentials, and frontier molecular orbital energies. This information is valuable for the rational design of new 1,2,4-triazine derivatives with desired chemical properties.
Conformational Analysis and Energetics of this compound and its Derivatives
The butyl group in this compound introduces conformational flexibility. Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and their relative energies. Computational methods, particularly DFT, are well-suited for this purpose.
By systematically rotating the single bonds in the butyl chain and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational preferences of this compound is important as different conformers may exhibit different chemical and physical properties. Studies on other substituted triazines have demonstrated the utility of computational methods in analyzing their conformational landscapes. nih.govresearchgate.net
Future Research Directions and Unexplored Avenues in N Butyl 1,2,4 Triazin 3 Amine Chemistry
Expansion of Sustainable and Atom-Economical Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of green synthetic protocols for N-butyl-1,2,4-triazin-3-amine, moving beyond traditional multi-step, resource-intensive approaches.
Key areas for exploration include:
One-Pot and Tandem Reactions: Designing one-pot syntheses that combine several reaction steps without isolating intermediates can significantly improve efficiency. researchgate.net Methodologies starting from simple amides, 1,2-dicarbonyl compounds, and hydrazine (B178648) hydrate, followed by N-alkylation with a butyl group in a single vessel, should be investigated. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of various triazine derivatives. researchgate.netnih.gov A systematic study comparing conventional heating with microwave-assisted synthesis for the N-butylation of 3-amino-1,2,4-triazine or the cyclization step would be highly valuable.
Catalytic Approaches: The use of catalysts can reduce the need for stoichiometric reagents and enable milder reaction conditions. Research into novel catalytic systems for the cyclization to form the triazine ring or for the selective N-butylation of 3-amino-1,2,4-triazine is a promising avenue. This includes exploring redox-efficient cyclodehydration methods that operate under mild conditions. organic-chemistry.org
Solvent-Free and Aqueous Synthesis: Developing solvent-free reaction conditions or employing water as a solvent would drastically reduce the environmental impact. rsc.org Investigating solid-supported syntheses or reactions in aqueous media could lead to highly efficient and eco-friendly protocols. nih.govbibliomed.org
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Methodology | Potential Advantages for this compound Synthesis | Key Research Goal |
|---|---|---|
| One-Pot Synthesis | Reduced purification steps, less solvent waste, improved time efficiency. | Develop a convergent one-pot reaction from basic precursors. |
| Microwave-Assisted | Drastically reduced reaction times, potentially higher yields, enhanced reaction control. researchgate.net | Optimize microwave parameters for cyclization and N-alkylation steps. |
| Catalysis | Lower activation energies, reduced waste (atom economy), potential for asymmetric synthesis. | Identify efficient catalysts for selective N-butylation. |
| Solvent-Free/Aqueous | Minimal environmental impact, simplified product isolation, enhanced safety. rsc.org | Establish feasibility and optimize yields in green solvents or no solvent. |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of the this compound scaffold is largely uncharted territory. The interplay between the electron-deficient triazine ring, the exocyclic amino group, and the N-butyl substituent could lead to unique chemical behaviors.
Future research should focus on:
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions: The 1,2,4-triazine (B1199460) ring is a classic diene for IEDDA reactions. mdpi.org The influence of the N-butylamino group on the kinetics and regioselectivity of cycloadditions with various dienophiles (e.g., enamines, ynamines, strained alkenes) is unknown and could provide access to complex, highly functionalized pyridines and other heterocyclic systems. nih.govacs.org
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key building block would enable the rapid assembly of molecular complexity from simple starting materials. Its dual nucleophilic (amino group) and electrophilic (triazine ring) nature makes it an ideal candidate for such explorations.
C-H Functionalization: Direct functionalization of the C5 and C6 positions of the triazine ring via modern C-H activation strategies would provide a powerful and atom-economical way to synthesize a diverse library of derivatives without the need for pre-functionalized precursors.
Ring Transformation Reactions: Investigating the reaction of this compound with strong nucleophiles could lead to unexpected ring-opening and ring-transformation (ANRORC) pathways, potentially yielding other heterocyclic scaffolds like pyridazines or pyrimidines. researchgate.net The role of the N-butyl group in stabilizing intermediates or directing the reaction pathway would be of fundamental interest.
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the exploration of this compound's chemical space, modern high-throughput technologies are essential.
Future directions include:
Automated Library Synthesis: Employing automated parallel synthesis platforms can facilitate the rapid generation of libraries based on the this compound scaffold. nih.gov By systematically varying substituents at the C5 and C6 positions, for instance through Suzuki or Sonogashira cross-coupling reactions, large numbers of analogs could be prepared for screening in material science or medicinal chemistry applications. google.comresearchgate.net
Flow Chemistry Synthesis: Continuous flow processing offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety when dealing with reactive intermediates, and allows for straightforward scalability. Developing a flow synthesis protocol for this compound and its derivatives would be a significant advancement, potentially enabling the safe generation and immediate use of reactive intermediates in telescoped reaction sequences. chemrxiv.orgchemrxiv.org
Real-Time Reaction Optimization: Integrating flow reactors with real-time analytical tools (e.g., IR, NMR, MS) would allow for rapid optimization of reaction conditions, leading to higher yields and purities while minimizing experimental effort.
Application of Advanced In-situ Spectroscopic Characterization Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced in-situ spectroscopic techniques can provide real-time snapshots of reacting systems.
Prospective research avenues are:
In-situ NMR and FTIR Spectroscopy: Monitoring the synthesis of this compound or its subsequent reactions in real-time using in-situ NMR or FTIR would allow for the identification of transient intermediates and the determination of kinetic profiles. This data is invaluable for elucidating complex reaction mechanisms.
Raman Spectroscopy: This technique is particularly powerful for studying reactions in aqueous media and for analyzing vibrational modes of the triazine core. It could be used to monitor the kinetics of cycloaddition reactions or polymerization processes involving the title compound. researchgate.net
Mass Spectrometry-Based Monitoring: Techniques like Paper Spray Mass Spectrometry have been used to probe triazine reaction mechanisms by directly observing intermediates in solution. nih.gov Applying such methods could reveal detailed mechanistic pathways, including the influence of pH and solvent on the reactivity of this compound.
Deeper Theoretical and Mechanistic Insights into Structure and Bonding
Computational chemistry provides a powerful lens through which to understand the intrinsic properties of a molecule and predict its behavior. For this compound, theoretical studies are essential to guide experimental work.
Key areas for theoretical investigation:
Density Functional Theory (DFT) Calculations: DFT studies can be employed to calculate the geometric and electronic structure, HOMO/LUMO energy levels, and molecular electrostatic potential of this compound. acs.orgmdpi.com This information is critical for predicting its reactivity, particularly in cycloaddition reactions and nucleophilic/electrophilic substitutions.
Reaction Pathway Modeling: Computational modeling of potential reaction pathways can help to elucidate complex mechanisms and predict product distributions. For instance, modeling the transition states of IEDDA reactions with different dienophiles could explain regioselectivity and predict the most favorable reaction conditions.
Conformational Analysis: The flexibility of the N-butyl group introduces conformational complexity. A thorough theoretical analysis of the conformational landscape and its impact on the molecule's reactivity and ability to participate in intermolecular interactions (e.g., self-assembly, receptor binding) is warranted.
Table 2: Proposed Theoretical Investigations and Their Potential Impact
| Theoretical Method | Property to Investigate | Potential Insight |
|---|---|---|
| DFT/TD-DFT | HOMO/LUMO energies, electronic transitions. acs.org | Predict reactivity in redox reactions and photochemical applications. |
| Fukui Functions | Site-specific electrophilicity/nucleophilicity. | Predict regioselectivity in substitution and addition reactions. |
| Transition State Search | Activation energies of reaction pathways. | Elucidate mechanisms and rationalize experimental outcomes. |
| Molecular Dynamics | Conformational preferences, intermolecular interactions. | Guide design for self-assembling materials and host-guest systems. |
Design of Tailored Scaffolds for Emerging Chemical and Material Science Applications
The this compound scaffold is a promising, yet untapped, building block for the creation of novel functional molecules and materials. The N-butyl group offers a handle to fine-tune solubility, processability, and solid-state packing, which are critical properties for material applications.
Future research should be directed towards:
Covalent Triazine Frameworks (CTFs): CTFs are a class of porous organic polymers with applications in catalysis, gas storage, and separation. rsc.orgacs.orgacs.org Using a bifunctionalized derivative of this compound as a novel monomer could lead to CTFs with unique properties. The butyl groups could modulate pore size and surface polarity, and the amino groups could serve as sites for post-synthetic modification or as basic catalytic centers. rsc.org
Organic Electronics: The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent candidate for use in n-type organic semiconductors. mdpi.com Synthesizing extended π-conjugated systems based on the this compound core could lead to new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The butyl group would enhance solubility, facilitating solution-based processing of these materials.
Supramolecular Chemistry and Sensors: The hydrogen bonding capabilities of the amino group and the π-system of the triazine ring make the molecule an interesting candidate for host-guest chemistry and the development of chemical sensors. The N-butyl group could direct self-assembly into well-defined supramolecular architectures. It could also be incorporated into ionic liquids designed for the chemoselective detection of specific analytes. mdpi.com
Q & A
Q. What are the optimal synthetic routes for N-butyl-1,2,4-triazin-3-amine and its derivatives?
The compound can be synthesized via Suzuki coupling reactions using palladium catalysts and pyrazolylboronic acid esters. For example, derivatives like 3,4-bis(3,5-dimethyl-4-pyrazolyl)-N-butyl-1,8-naphthalimide were prepared via a two-step coupling process from N-butyl-4-bromo-3-iodo-1,8-naphthalimide, achieving moderate to high yields (58–87%) under optimized conditions (Pd catalyst, CuI, base, solvent) . Alternative routes for triazin-3-amine analogs include Chichibabin reactions with aqueous ammonia and oxidizing agents like KMnO₄ .
Q. How can structural characterization of this compound be performed?
Use carbon-13 nuclear magnetic resonance (C NMR) to confirm regioselectivity in substitution reactions. For example, methylation products of similar triazines (e.g., 5,6-dimethyl-1,2,4-triazin-3-amine) were unambiguously identified using C NMR to distinguish between N-methylation and ring-adduct formation . Mass spectrometry (MS) and InChIKey identifiers (e.g., MJIWQHRXSLOUJN-UHFFFAOYSA-N for triazin-3-amine derivatives) are critical for verifying molecular weight and structural integrity .
Q. What solvents are suitable for studying photochromic properties of N-butyl-triazine derivatives?
Solvent polarity significantly impacts fluorescence emissions. Studies on N-butyl-naphthalimide-triazine hybrids revealed that increasing solvent polarity induces a red shift in fluorescence due to stabilization of excited states. Polar aprotic solvents (e.g., DMSO, DMF) are recommended for investigating photochromic behavior .
Advanced Research Questions
Q. How can regioselectivity challenges in triazine substitution reactions be addressed?
Methylation of triazin-3-amine analogs demonstrates competing pathways: N-methylation (yielding quaternary salts) vs. ring-adduct formation. To control regioselectivity, optimize reaction conditions (e.g., stoichiometry of methyl iodide, temperature) and use C NMR to validate product distribution . Computational modeling (e.g., docking studies with homology models) can also predict reactive sites .
Q. What methodologies resolve contradictions in spectroscopic data for triazine derivatives?
Contradictions in NMR or MS data often arise from tautomerism or impurities. For example, methylation products of 5,6-dimethyl-1,2,4-triazin-3-amine were initially misassigned but resolved via C NMR and comparison with synthetic standards . Cross-validate using high-resolution MS and X-ray crystallography (where feasible) for ambiguous cases .
Q. How do steric and electronic effects influence the reactivity of N-butyl-triazine derivatives?
Bulky substituents (e.g., tert-butyl groups) on the triazine ring can hinder nucleophilic substitution but enhance stability in coordination chemistry. For electrophilic reactions, electron-withdrawing groups (e.g., halogens) at the 5-position increase reactivity at the 3-amine group, as shown in analogs like 5-(3-chloro-4-fluorophenyl)-1,2,4-triazin-3-amine .
Q. What strategies improve the yield of Sonogashira coupling reactions for triazine-alkyne hybrids?
Optimize catalyst systems (Pd/Cu co-catalysts), use dry, degassed solvents to prevent side reactions, and employ excess terminal alkynes. Yields of 58–87% were reported for ethynyl-triazin-3-amine derivatives under these conditions .
Applications in Advanced Research
Q. How can N-butyl-triazine derivatives be applied in photochromic fluorescence switching?
Derivatives like 3,4-bis(pyrazolyl)-N-butyl-naphthalimide exhibit reversible fluorescence switching under UV/visible light. Design experiments to monitor emission spectra in varying solvents and irradiate samples at specific wavelengths (e.g., 365 nm for activation, 520 nm for quenching) .
Q. What computational tools predict ligand-receptor interactions for triazine-based compounds?
Use homology modeling (e.g., A1, A2B, and A3 adenosine receptor models) and docking simulations with software like AutoDock. For example, 6-(2,6-dimethylpyridin-4-yl)-5-phenyl-1,2,4-triazin-3-amine (T4G) was co-crystallized with 3UZA PDB structures to study selectivity profiles .
Q. How do environmental factors affect the stability of triazin-3-amine derivatives?
Stability studies should assess pH, temperature, and light exposure. For instance, solid formulations of halogenated triazines (e.g., 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine) require inert atmospheres and desiccants to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
